N-(3-acetylphenyl)-4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a sulfonyl group, and there is a chloro group on one of the benzene rings. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzene rings, an amide group, a sulfonyl group, and a chloro group. The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and sulfonyl compounds are known to undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form ketones, and sulfonyl compounds can participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzene rings would likely make the compound relatively nonpolar, while the amide and sulfonyl groups could participate in hydrogen bonding .Mechanism of Action
Future Directions
The future directions for this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be further developed as a drug. Alternatively, if it has unique chemical properties, it could be used in the development of new materials or chemical processes .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-14-7-9-20(11-15(14)2)26-31(29,30)22-13-18(8-10-21(22)24)23(28)25-19-6-4-5-17(12-19)16(3)27/h4-13,26H,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHMAJUOYXCETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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